

The Nitrosamine Story: A Technical Guide to a Hidden Pharmaceutical Impurity

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Introduction

The discovery of N-nitrosamine impurities in widely used medications beginning in 2018 triggered a global pharmaceutical crisis, leading to extensive recalls, intense regulatory scrutiny, and a fundamental re-evaluation of manufacturing processes and quality control. Nitrosamines, a class of compounds classified as probable human carcinogens, are not new to science, but their unexpected presence in finished drug products highlighted previously unrecognized risks in the pharmaceutical supply chain. This technical guide provides an indepth exploration of the historical context of nitrosamine impurities, from their early discovery to the current regulatory landscape. It details the chemical pathways of their formation, presents quantitative data on acceptable limits and contamination levels, and outlines the analytical methodologies crucial for their detection and control.

A Historical Overview: From Discovery to Pharmaceutical Crisis

N-nitrosamines were first described in the scientific literature in the 1870s. However, it wasn't until the mid-1950s that a pivotal study by researchers Magee and Barnes linked N-Nitrosodimethylamine (NDMA) to the development of malignant tumors in rats. Subsequent research in the 1970s identified the presence of nitrosamines in a variety of consumer products, including preserved foods, beverages, tobacco, and personal care items. Despite this







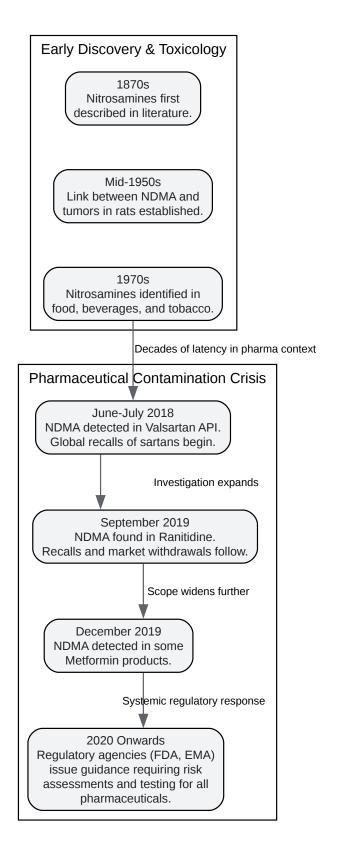
growing body of toxicological knowledge, nitrosamines were not considered a significant concern for pharmaceutical products until decades later.

The landscape changed dramatically in mid-2018 when regulators in Europe and the United States detected NDMA in the active pharmaceutical ingredient (API) of valsartan, a widely prescribed angiotensin II receptor blocker (ARB) used to treat high blood pressure.[1] The discovery was unexpected and traced back to a change in the API's manufacturing process implemented years earlier.[1][2][3] This initial finding quickly expanded, with other nitrosamines like N-Nitrosodiethylamine (NDEA) also being detected in valsartan and other sartan-class medicines from various manufacturers.[3][4]

The "sartan crisis" was only the beginning. In September 2019, regulators announced that unacceptable levels of NDMA were found in ranitidine, a popular H2-blocker used for treating heartburn, sold under brand names like Zantac.[5][6][7] Unlike the sartans, where the impurity was primarily a byproduct of the API synthesis, evidence suggested that NDMA in ranitidine could form from the degradation of the drug molecule itself, particularly under certain storage conditions like elevated temperatures.[8] By the end of 2019 and into 2020, the investigation expanded further, revealing NDMA contamination in some batches of metformin, a first-line treatment for type 2 diabetes.[9][10]

These events prompted widespread recalls of essential medicines, creating drug shortages and significant public concern.[11] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), responded with stringent new requirements for manufacturers to conduct comprehensive risk assessments, perform sensitive testing, and implement mitigation strategies to control nitrosamine impurities.

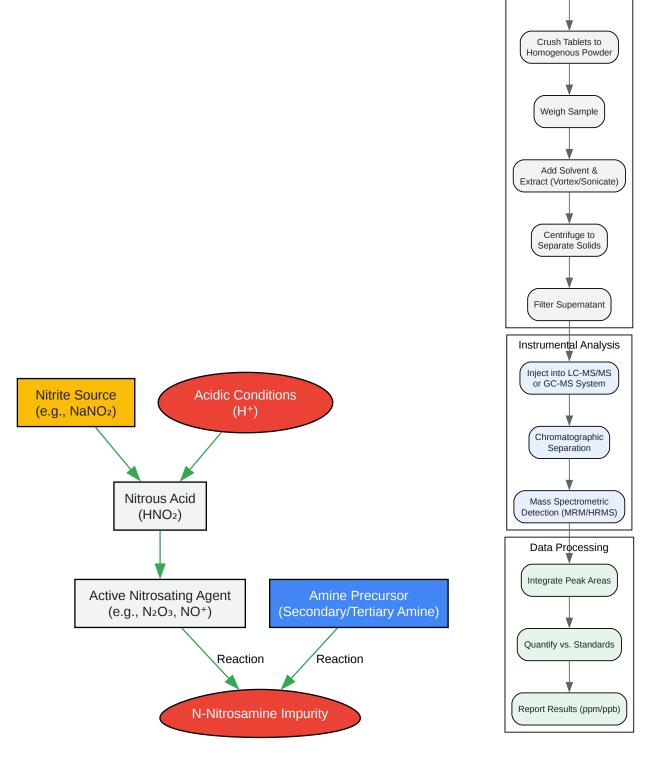




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